Home > Products > Screening Compounds P108992 > Symmetric dimethylarginine
Symmetric dimethylarginine - 30344-00-4

Symmetric dimethylarginine

Catalog Number: EVT-255740
CAS Number: 30344-00-4
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(omega),N'(omega)-dimethyl-L-arginine is a L-arginine derivative having two methyl groups at the N(omega)- and N'(omega)-positions It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of guanidines, a non-proteinogenic L-alpha-amino acid, a L-arginine derivative and a dimethylarginine. It is a conjugate base of a N(omega),N('omega)-dimethyl-L-argininium(1+). It is a tautomer of a N(omega),N'(omega)-dimethyl-L-arginine zwitterion.
Symmetric Dimethylarginine is a dimethylated derivative of L-arginine where the two methyl groups are attached to arginine in a symmetrical configuration. Symmetric dimethylarginine (SDMA) is formed when S-adenosylmethionine protein N-methyltransferases transfer one methyl group from S-adenosylmethionine to each of the two guanidine nitrogen groups of a single arginine residue in a protein. SDMA is released when the protein is degraded. SDMA doesn't bind nitric oxide synthase (NOS) but may noncompetitivelty inhibit nitric oxide (NO) synthesis by reducing L-arginine availability; it also may play a role in the modulation of cardiovascular homeostasis and renal function.
Symmetric dimethylarginine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Symmetric dimethylarginine (SDMA) is an endogenously produced inhibitor of nitric oxide synthase (EC-Number 1.14.13.39). However, elevated levels of SDMA occur in patients with vascular disease, especially suffering end-stage renal disease. (A3290).
Future Directions
  • Standardization of Symmetric dimethylarginine Measurement: Developing standardized assays for Symmetric dimethylarginine measurement across different species and laboratories is crucial to ensure accurate and reliable results. []
  • Understanding Symmetric dimethylarginine Metabolism: Further research is needed to elucidate the specific metabolic pathways of Symmetric dimethylarginine, including its synthesis, transport, and elimination. [, ]
  • Elucidating Symmetric dimethylarginine's Role in Specific Diseases: Investigating the role of Symmetric dimethylarginine in the pathogenesis of various diseases, including cardiovascular disease, kidney disease, and metabolic disorders, could provide insights into potential therapeutic targets. [, , , , , , , , , ]
  • Evaluating Therapeutic Interventions Targeting Symmetric dimethylarginine: Exploring strategies to modulate Symmetric dimethylarginine levels, such as enhancing its degradation or inhibiting its synthesis, could lead to novel treatment approaches for diseases associated with elevated Symmetric dimethylarginine. []

Asymmetric Dimethylarginine (ADMA)

Compound Description: Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS). It is formed by the methylation of L-arginine by protein arginine methyltransferases (PRMTs) and is metabolized primarily by dimethylarginine dimethylaminohydrolase (DDAH). ADMA has been implicated in a variety of cardiovascular and renal diseases, including hypertension, atherosclerosis, and chronic kidney disease. [, , , , , , , , , , ]

Relevance: ADMA is a structural isomer of symmetric dimethylarginine (SDMA), differing only in the position of one methyl group. Despite their structural similarity, ADMA and SDMA have distinct biological activities. While both compounds are derived from L-arginine and can inhibit NOS, ADMA is a more potent inhibitor. Additionally, SDMA does not appear to be metabolized by DDAH and is excreted primarily by the kidneys, making it a potentially useful marker of renal function. [, , , , , , , , , ]

L-Arginine

Compound Description: L-Arginine is a semi-essential amino acid that is the substrate for NOS in the production of nitric oxide (NO). It is involved in various physiological processes, including vasodilation, neurotransmission, and immune function. [, , , , , , , , , , , ]

Relevance: L-Arginine is the precursor to both symmetric dimethylarginine (SDMA) and asymmetric dimethylarginine (ADMA). SDMA and ADMA compete with L-arginine for binding to NOS, thereby inhibiting NO production. Therefore, alterations in L-arginine levels can influence the activity of NOS and the production of NO, impacting pathways that are also affected by SDMA. [, , , , , , , , , , , ]

L-Homoarginine

Compound Description: L-Homoarginine is a naturally occurring amino acid structurally similar to L-arginine, but with an additional methylene group in its side chain. It is a less potent NOS substrate than L-arginine and might possess NO-independent protective effects. []

Relevance: L-homoarginine is structurally related to symmetric dimethylarginine (SDMA) as it is also a derivative of L-arginine. Though it does not directly inhibit NOS like SDMA and ADMA, it can influence NO production through competition with L-arginine for cellular uptake and potentially for binding to NOS. []

L-Citrulline

Compound Description: L-Citrulline is an amino acid produced from L-arginine by NOS during NO synthesis. It can be recycled back to L-arginine in the kidneys. [, ]

Relevance: L-citrulline, along with symmetric dimethylarginine (SDMA) are both involved in the nitric oxide (NO) pathway. While SDMA is a competitive inhibitor of NOS, L-citrulline represents a byproduct of NOS activity and can be recycled to produce more L-arginine. Monitoring both SDMA and L-citrulline can offer insights into the activity and functionality of the NO pathway. [, ]

NG-Monomethyl-L-arginine (L-NMMA)

Compound Description: NG-Monomethyl-L-arginine (L-NMMA) is an endogenous inhibitor of nitric oxide synthase (NOS). It is a product of the metabolism of L-arginine and is converted to citrulline and methylamine by dimethylarginine dimethylaminohydrolase (DDAH). []

Relevance: NG-Monomethyl-L-arginine (L-NMMA), like symmetric dimethylarginine (SDMA), are both involved in the L-arginine-nitric oxide pathway. Both substances directly interact with NOS, though with different affinities and effects. Measuring both L-NMMA and SDMA can provide a more comprehensive understanding of NO pathway regulation. []

Source and Classification

Symmetric dimethylarginine is synthesized endogenously from protein turnover, specifically through the post-translational methylation of arginine residues in proteins. It is classified as a guanidino compound, which includes other related molecules like asymmetric dimethylarginine and L-arginine. Its levels are significantly impacted by renal function, making it a critical marker in assessing kidney health, particularly in patients with chronic kidney disease or end-stage renal disease.

Synthesis Analysis

Symmetric dimethylarginine is synthesized via the methylation of arginine residues in proteins, primarily through the action of methyltransferases. The key steps in its synthesis include:

  1. Methylation: Arginine residues undergo methylation to form monomethylarginine, which can further be methylated to produce symmetric dimethylarginine.
  2. Proteolytic Release: During normal cellular turnover, symmetric dimethylarginine is released from proteins through proteolytic cleavage.
  3. Enzymatic Pathways: The enzymes responsible for this process include protein arginine methyltransferases (PRMTs), which catalyze the transfer of methyl groups to arginine.

Technical parameters influencing synthesis include substrate concentration, enzyme activity, and the presence of cofactors necessary for methylation reactions.

Molecular Structure Analysis

The molecular structure of symmetric dimethylarginine can be described as follows:

  • Chemical Formula: C₆H₁₄N₄O₂
  • Molecular Weight: 158.20 g/mol
  • Structure: It consists of a guanidine group attached to a carbon chain with two methyl groups on the nitrogen atoms adjacent to the guanidine moiety.

The structural formula can be represented as:

H2NC(NH)(C(CH3)2)C(NH2)COOH\text{H}_2N-C(\text{NH})-(\text{C}(\text{CH}_3)_2)-C(\text{NH}_2)-\text{COOH}

This structure allows symmetric dimethylarginine to interact with various biological pathways, notably its role in competing with L-arginine for binding to nitric oxide synthase.

Chemical Reactions Analysis

Symmetric dimethylarginine participates in several biochemical reactions, primarily involving its interaction with nitric oxide synthase and transport proteins. Key reactions include:

  1. Inhibition of Nitric Oxide Synthase: While it does not directly inhibit nitric oxide synthase like asymmetric dimethylarginine, it reduces the bioavailability of L-arginine by inhibiting its transport into cells.
  2. Metabolism: Symmetric dimethylarginine is primarily eliminated via renal excretion, with some metabolism occurring through aminotransferases like AGXT2.

The reaction kinetics can be influenced by factors such as substrate availability and enzyme expression levels.

Mechanism of Action

The mechanism of action of symmetric dimethylarginine primarily revolves around its impact on nitric oxide production:

  1. Competitive Inhibition: It competes with L-arginine for transport into cells and for binding to nitric oxide synthase.
  2. Regulation of Vascular Tone: By limiting L-arginine availability, symmetric dimethylarginine indirectly affects nitric oxide synthesis, leading to potential vascular dysfunction.
  3. Impact on Renal Function: Elevated levels are associated with impaired renal function, making it a valuable marker for assessing kidney health.

Research indicates that high concentrations of symmetric dimethylarginine correlate with increased cardiovascular risk and mortality rates in various patient populations.

Physical and Chemical Properties Analysis

Symmetric dimethylarginine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: The pKa values indicate that it exists predominantly in its protonated form at physiological pH.

These properties are crucial for understanding its behavior in biological systems and its role as a biomarker.

Applications

Symmetric dimethylarginine has several significant applications in clinical and research settings:

  1. Biomarker for Renal Function: It serves as a reliable marker for assessing glomerular filtration rate and kidney health.
  2. Cardiovascular Risk Assessment: Elevated levels are linked to increased risks of cardiovascular diseases, making it useful in predictive models for patient outcomes.
  3. Research Tool: In studies investigating endothelial function and nitric oxide metabolism, symmetric dimethylarginine helps elucidate mechanisms underlying various diseases.

Properties

CAS Number

30344-00-4

Product Name

SDMA

IUPAC Name

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1

InChI Key

HVPFXCBJHIIJGS-LURJTMIESA-N

SMILES

CNC(=NC)NCCCC(C(=O)O)N

Synonyms

guanidino-N(1),N(2)-dimethylarginine
N(G1),N(G2)-dimethylarginine
N,N'-dimethylarginine
NG,N'G-dimethyl-L-arginine
omega-N(G),N'(G)-dimethylarginine
sDMA arginine
symmetric dimethylarginine

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N

Isomeric SMILES

CNC(=NC)NCCC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.